1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 83949-75-1
VCID: VC3707833
InChI: InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]
Molecular Formula: C20H25N3O4S
Molecular Weight: 403.5 g/mol

1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate

CAS No.: 83949-75-1

Cat. No.: VC3707833

Molecular Formula: C20H25N3O4S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate - 83949-75-1

Specification

CAS No. 83949-75-1
Molecular Formula C20H25N3O4S
Molecular Weight 403.5 g/mol
IUPAC Name methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline
Standard InChI InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key LPQMOFIXRVVOSF-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]
SMILES CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Properties

Identification Information

1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate is a distinct organic compound with several systematic and commercial identifiers. The compound is primarily recognized through multiple identification systems that allow for its precise characterization in scientific and industrial contexts. Table 1 presents the key identification parameters of this compound.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number83949-75-1
Molecular FormulaC₂₀H₂₅N₃O₄S or C₁₉H₂₂N₃.CH₃O₄S
Molecular Weight403.5 g/mol
EINECS Number281-435-5
Common NamesBasic Yellow 51, Basic Yellow 65 (methyl sulfate salt)

Applications and Industrial Significance

Use as a Colorant

The primary application of 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate is as a basic dye, specifically classified as Basic Yellow 51 or Basic Yellow 65 (methyl sulfate salt) . Basic dyes are cationic compounds that form ionic bonds with negatively charged substrates, making them particularly effective for dyeing acrylic fibers, modified polyesters, and certain types of paper.

The cationic nature of the indolium core facilitates strong interactions with anionic sites on various materials, contributing to the dye's affinity and color fastness properties. The specific yellow hue produced by this compound results from its particular chromophoric structure, which absorbs specific wavelengths in the visible spectrum while reflecting others .

In textile and paper industries, this compound serves as a technical colorant providing specific shade and application properties that make it suitable for particular product specifications. Its use extends to various printing applications where precise color control and compatibility with other formulation components are essential requirements.

Research Applications

Beyond its commercial use as a dye, 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate has been utilized in scientific research as a model compound for studying various chemical processes. Most notably, it has been employed in environmental chemistry research focused on advanced oxidation processes for wastewater treatment.

The compound has been specifically studied in the context of Fenton and Fenton-like oxidation processes, serving as a model pollutant to evaluate the effectiveness of these treatment methods for removing organic dyes from industrial effluents . This research has significant implications for developing more effective and environmentally sustainable approaches to managing textile industry wastewater, which often contains substantial amounts of synthetic dyes that pose environmental challenges.

Research Findings

Degradation Studies

A significant body of research has focused on the degradation of 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate (as Basic Yellow 51) using advanced oxidation processes. A comparative study by Acar, Ince, and others investigated the relative efficiency of Fenton and Fenton-like reactions for the degradation of this compound in aqueous solutions .

The research examined the effectiveness of traditional Fenton reactions (using ferrous ions) versus Fenton-like reactions (using ferric ions) in breaking down the complex organic structure of the dye. The study findings revealed that the Fenton process utilizing 2.63 mM ferrous ion and 39.96 mM hydrogen peroxide at an optimum pH of 3.0 demonstrated remarkable effectiveness, eliminating 92.2% of chemical oxygen demand and achieving 98.9% color removal within just 22 minutes .

These results highlight the potential of advanced oxidation processes as effective treatment methods for industrial effluents containing this dye, providing valuable insights for environmental remediation strategies in textile and paper manufacturing sectors.

Related Compounds and Derivatives

The chemical class to which 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate belongs includes several structurally related compounds that share common core features but differ in specific substitution patterns or counter-ions. These related compounds exhibit similar but distinct physicochemical properties and applications.

A notable related compound is 1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium sulphate (2:1) with CAS number 83949-76-2 . This compound differs from the primary subject of this report in its counter-ion ratio and consequently has a different molecular weight of 680.859 .

Another related compound is 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium hydrogen sulphate (CAS 83949-69-3), which features a tolyl group (methylphenyl) instead of a simple phenyl group in the hydrazone moiety . This structural variation affects the compound's electronic properties and consequently its coloration characteristics.

These structural relationships create a family of related compounds with graduated property differences, allowing for fine-tuning of technical characteristics for specific applications in the dye and colorant industry.

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